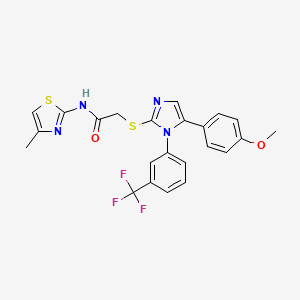

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N4O2S2/c1-14-12-33-21(28-14)29-20(31)13-34-22-27-11-19(15-6-8-18(32-2)9-7-15)30(22)17-5-3-4-16(10-17)23(24,25)26/h3-12H,13H2,1-2H3,(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJLTGOYOFQFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes current findings regarding its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

- An imidazole ring

- A thiazole moiety

- Methoxy and trifluoromethyl substituents

This structural diversity is hypothesized to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit key signaling pathways associated with tumor growth.

Key Mechanisms:

- Inhibition of Tyrosine Kinases : The compound has shown potential in inhibiting tyrosine kinases, which are crucial for cell signaling related to growth and division.

- Induction of Apoptosis : It appears to promote programmed cell death in cancer cells, a desirable effect in anticancer therapy.

Anticancer Efficacy

A series of in vitro studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC-3 (Prostate Cancer) | 0.67 | Tyrosine kinase inhibition |

| HCT-116 (Colon Cancer) | 0.80 | Induction of apoptosis |

| ACHN (Renal Cancer) | 0.87 | Cell cycle arrest |

These values indicate that the compound exhibits potent activity against these cancer types, with lower IC50 values suggesting higher efficacy.

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity:

- Methoxy Group : Enhances lipophilicity and potentially increases membrane permeability.

- Trifluoromethyl Group : Imparts unique electronic properties that may enhance binding affinity to target proteins.

Case Studies

Recent research has highlighted the potential clinical applications of this compound:

- Study on Prostate Cancer : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of prostate cancer, correlating with increased apoptosis markers.

- Combination Therapy : In combination with standard chemotherapeutics, the compound exhibited synergistic effects, enhancing overall efficacy compared to monotherapy.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

The compound is synthesized via nucleophilic substitution reactions, typically involving thiol-containing imidazole intermediates and chloroacetamide derivatives. For example, potassium carbonate (K₂CO₃) in ethanol or dioxane under reflux conditions facilitates the thioether bond formation between the imidazole-thiol and chloroacetamide moieties . Optimization includes solvent selection (e.g., ethanol for recrystallization), stoichiometric control of reactants, and catalyst screening. Reaction progress is monitored using TLC, and purification is achieved via column chromatography or recrystallization .

Q. How is the structural integrity and purity of the compound confirmed post-synthesis?

Structural validation employs a combination of spectroscopic and analytical techniques:

- IR spectroscopy confirms functional groups (e.g., C=O, C-S).

- ¹H/¹³C NMR verifies proton and carbon environments, particularly the imidazole, thiazole, and acetamide moieties.

- Elemental analysis matches experimental and calculated C/H/N/S percentages to ensure purity (>95%) .

- Mass spectrometry (MS) provides molecular weight confirmation.

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize synthesis yield and scalability?

DoE methodologies systematically evaluate variables such as temperature, solvent polarity, catalyst concentration, and reaction time. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over exothermic reactions and improve scalability . Statistical modeling (e.g., response surface methodology) identifies optimal conditions, while reproducibility is ensured through automated flow systems .

Q. What strategies resolve contradictions between in vitro activity data and computational predictions for this compound?

Discrepancies may arise from assay variability, compound stability, or off-target effects. Mitigation strategies include:

- Repeating assays under standardized conditions (e.g., pH, temperature).

- Validating purity via HPLC and DSC.

- Using orthogonal assays (e.g., SPR, ITC) to confirm binding affinities.

- Molecular docking studies (e.g., AutoDock Vina) to compare predicted binding poses with experimental data, as demonstrated in imidazole-thiazole derivatives .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives?

SAR studies focus on modifying substituents to enhance bioactivity:

- Replace the 4-methoxyphenyl group with halogenated or electron-withdrawing groups (e.g., 4-fluorophenyl) to assess COX-2 inhibition .

- Vary the thiazole moiety (e.g., 4-methyl vs. 4-bromo substituents) to evaluate cytotoxicity .

- Synthesize analogs via stepwise functionalization (e.g., triazole or thiadiazole incorporation) and test in vitro/in vivo models .

Q. What computational approaches predict target interactions for this compound?

- Molecular docking identifies binding modes in enzyme active sites (e.g., cyclooxygenase or kinase domains) .

- Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time.

- QSAR models correlate electronic (e.g., logP, polar surface area) and steric descriptors with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.